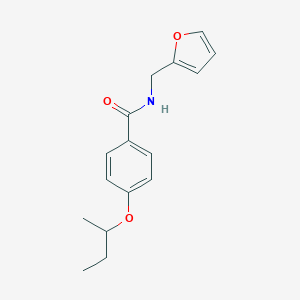

4-sec-butoxy-N-(2-furylmethyl)benzamide

Description

Properties

Molecular Formula |

C16H19NO3 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

4-butan-2-yloxy-N-(furan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C16H19NO3/c1-3-12(2)20-14-8-6-13(7-9-14)16(18)17-11-15-5-4-10-19-15/h4-10,12H,3,11H2,1-2H3,(H,17,18) |

InChI Key |

SKSLYNYSVYCFSR-UHFFFAOYSA-N |

SMILES |

CCC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |

Canonical SMILES |

CCC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |

Origin of Product |

United States |

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the potential of benzamide derivatives, including 4-sec-butoxy-N-(2-furylmethyl)benzamide, as inhibitors of key enzymes involved in neurodegenerative diseases. Specifically, compounds with similar structures have shown activity against acetylcholinesterase (AChE) and β-secretase (BACE1), which are targets in Alzheimer's disease treatment.

- Case Study : A study on related benzamides demonstrated IC₅₀ values ranging from 0.056 to 2.57 μM for AChE inhibition, indicating that modifications to the benzamide structure can lead to enhanced inhibitory activity against these enzymes .

Anticancer Activity

There is emerging evidence that compounds with similar structural motifs exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting cell proliferation. The presence of the furyl group may enhance interactions with specific molecular targets involved in cancer pathways.

- Research Insight : Investigations into various benzamide derivatives have shown promising results in inhibiting tumor growth and promoting apoptosis in vitro, suggesting that further exploration of this compound could yield significant findings in cancer research.

Molecular Probes

Due to its unique structure, this compound can serve as a molecular probe in biochemical assays to study enzyme kinetics or receptor interactions. Its ability to modulate enzyme activity makes it a valuable tool for understanding biochemical pathways.

Drug Development

The compound's pharmacological profile positions it as a candidate for drug development, particularly in formulating new therapies for neurodegenerative diseases and cancer. Its stability and solubility characteristics can be optimized through formulation science to enhance bioavailability.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Preparation Methods

Reaction Conditions

- Solvents: Dichloromethane, tetrahydrofuran, or dimethylformamide (DMF) are commonly used.

- Base: Triethylamine or pyridine is added to neutralize the HCl formed during the reaction.

- Temperature: Typically 0°C to room temperature to prevent decomposition of the furyl group.

- Time: Several hours to overnight to ensure complete conversion.

Alternative Coupling Methods

- Carbodiimide coupling: Using DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) with or without additives like HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid directly without isolating the acid chloride.

Representative Experimental Procedure (Adapted from Related Benzamide Syntheses)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-sec-butoxybenzoic acid (1 eq), SOCl2 (excess), reflux 2-3 h | Formation of 4-sec-butoxybenzoyl chloride |

| 2 | Cooling to 0°C, add 2-furylmethylamine (1.1 eq), triethylamine (2 eq) in DCM | Amide bond formation |

| 3 | Stir at room temperature 12-24 h | Completion of reaction |

| 4 | Workup: wash with water, dilute acid/base, dry organic layer | Isolation of crude product |

| 5 | Purification by recrystallization or chromatography | Pure this compound |

Analytical Data and Yield Considerations

- Yields: Typically 70-90% depending on purity of starting materials and reaction conditions.

- Purity: Confirmed by melting point, NMR (1H, 13C), IR spectroscopy (amide C=O stretch ~1650 cm^-1), and mass spectrometry.

- Stability: Furyl group is sensitive to acidic and oxidative conditions; mild reaction conditions are preferred.

Research Findings and Optimization Notes

- Effect of solvent: Polar aprotic solvents (DMF, DCM) enhance coupling efficiency.

- Base selection: Triethylamine is preferred for neutralizing HCl without side reactions.

- Temperature control: Low temperature minimizes side reactions and decomposition of the furyl ring.

- Coupling agents: Carbodiimide methods reduce need for acid chloride intermediate, improving safety and yield.

- Photostability: Addition of stabilizers like titanium oxide and organic acids can improve stability in pharmaceutical formulations, as noted in related patents.

Summary Table of Preparation Methods

| Method | Starting Material | Coupling Agent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acid chloride method | 4-sec-butoxybenzoic acid + SOCl2 | None (acid chloride intermediate) | DCM | 0°C to RT | 75-85 | Requires isolation of acid chloride |

| Carbodiimide coupling | 4-sec-butoxybenzoic acid | DCC or EDC + HOBt | DMF or DCM | RT | 70-90 | Avoids acid chloride, safer |

| Direct amidation (less common) | 4-sec-butoxybenzoic acid + amine | Heat, catalyst | High boiling solvent | Elevated | 40-60 | Lower yield, harsher conditions |

Q & A

Q. What are the optimal synthetic routes for 4-sec-butoxy-N-(2-furylmethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of benzamide derivatives typically involves coupling substituted benzoyl chlorides with amines under basic conditions. For this compound, start with 4-sec-butoxybenzoyl chloride and 2-furylmethylamine. Use dichloromethane (DCM) as the solvent and sodium carbonate (Na₂CO₃) as the base to neutralize HCl generated during the reaction . Optimize temperature (0–25°C) to minimize side reactions. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) . Scale-up challenges include controlling exothermic reactions; consider semi-batch addition of reagents under cooling .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm substituent positions via H and C NMR. The furyl methyl group should show peaks at δ 4.5–4.8 ppm (CH₂), and aromatic protons from the benzamide core should align with similar derivatives (e.g., δ 7.2–8.0 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase. Detect impurities from incomplete coupling or hydrolysis .

Q. What stability studies are critical for this compound under varying pH, temperature, and solvent conditions?

- Methodological Answer : Conduct accelerated stability testing:

- Thermal Stability : Store the compound at 40°C, 60°C, and 80°C for 1–4 weeks. Analyze degradation products via HPLC. DSC can identify decomposition temperatures .

- pH Stability : Dissolve in buffers (pH 1–13) and monitor hydrolysis by LC-MS. The sec-butoxy group may hydrolyze under acidic conditions .

- Solvent Compatibility : Test solubility and stability in DMSO, ethanol, and aqueous solutions. Prefer anhydrous DMSO for long-term storage to avoid ester hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Compare binding affinities with analogs (e.g., 4-fluoro-N-(4-fluorobenzyl)benzamide ).

- Comparative Bioactivity Assays : Test against cell lines (e.g., cancer or bacterial models) and measure IC₅₀ values. Correlate substituent effects (e.g., sec-butoxy vs. methoxy) with activity .

- Mutagenicity Screening : Perform Ames II testing (as in ) to assess safety for in vivo studies.

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results between batches)?

- Methodological Answer :

- Batch Variability Analysis : Compare NMR and HPLC profiles of different batches to detect impurities or stereochemical inconsistencies .

- Analytical Method Validation : Ensure reproducibility by standardizing HPLC conditions (e.g., column lot, mobile phase pH) .

- Biological Replicates : Use ≥3 independent assays with positive/negative controls (e.g., reference inhibitors) to confirm activity trends .

Q. What degradation pathways are anticipated for this compound in biological systems, and how can metabolites be identified?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Analyze metabolites via LC-MS/MS. Look for hydroxylation at the sec-butoxy group or furan ring oxidation .

- Radiolabeled Tracing : Synthesize a C-labeled analog to track metabolic fate in excretion studies .

- Computational Prediction : Use software like Meteor (Lhasa Ltd.) to simulate Phase I/II metabolism and prioritize metabolite identification .

Q. How can polypharmacology effects of this compound be systematically evaluated?

- Methodological Answer :

- Target Profiling : Screen against a panel of 50+ kinases or receptors using competitive binding assays (e.g., KINOMEscan) .

- Transcriptomics : Treat cell lines and perform RNA-seq to identify differentially expressed pathways .

- Cheminformatics : Use QSAR models to predict off-target interactions based on structural fingerprints (e.g., ECFP4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.